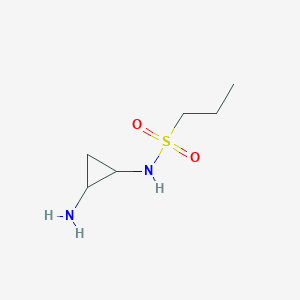

N-(2-aminocyclopropyl)propane-1-sulfonamide

CAS No.:

Cat. No.: VC17695465

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N2O2S |

|---|---|

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | N-(2-aminocyclopropyl)propane-1-sulfonamide |

| Standard InChI | InChI=1S/C6H14N2O2S/c1-2-3-11(9,10)8-6-4-5(6)7/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | FSOWFWHHMFCFCD-UHFFFAOYSA-N |

| Canonical SMILES | CCCS(=O)(=O)NC1CC1N |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

N-(2-Aminocyclopropyl)propane-1-sulfonamide is a small-molecule sulfonamide featuring a cyclopropane ring substituted with an amino group (-NH) and a propane sulfonamide moiety (-SO-NH-). The cyclopropane ring introduces significant steric strain, which may influence its reactivity and binding affinity in biological systems . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.25 g/mol |

| Purity (Typical) | 95% |

| Boiling Point | Not reported |

| Storage Conditions | Standard ambient conditions |

The compound’s structure is corroborated by spectral data such as NMR, HPLC, and LC-MS, which are critical for verifying its identity and purity in research applications .

Comparative Analysis with Analogous Sulfonamides

Structural analogs, such as N-(2-Aminocyclopropyl)ethane-1-sulfonamide (CAS No. 1157099-55-2), differ by a single methylene group in the sulfonamide chain. This minor alteration reduces the molecular weight to 164.23 g/mol and slightly decreases lipophilicity () . Such variations underscore the importance of alkyl chain length in modulating physicochemical properties and biological activity .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of N-(2-Aminocyclopropyl)propane-1-sulfonamide typically follows a two-step protocol derived from sulfonamide chemistry :

-

Sulfonylation of Amine:

Reaction of 2-aminocyclopropane with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine, DIEA) in dichloromethane (DCM) or tetrahydrofuran (THF) at 20–50°C yields the sulfonamide intermediate. -

Purification and Isolation:

The crude product is purified via column chromatography or recrystallization to achieve >95% purity, as confirmed by HPLC .

Optimization Considerations

-

Solvent Selection: Polar aprotic solvents like DMF enhance reaction efficiency but may complicate purification.

-

Temperature Control: Elevated temperatures (>50°C) risk decomposition of the cyclopropane ring.

-

Scalability: Batch sizes up to 500 mg are commercially available, with lead times of 1–3 weeks .

Biological and Pharmacological Relevance

Structure-Activity Relationships (SAR)

-

Amino Group Modifications: Acylation of the cyclopropane amino group (e.g., Boc protection) increases lipophilicity and cellular activity but may reduce enzymatic binding affinity .

-

Sulfonamide Substitution: Bulkier alkyl chains (e.g., propane vs. ethane) improve target engagement but may hinder solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume